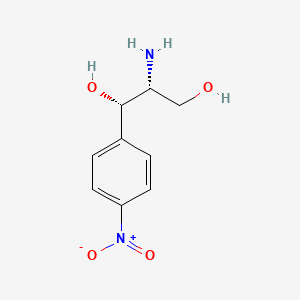

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Description

(1S,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral aminodiol derivative that serves as a critical intermediate in pharmaceutical synthesis. Its structure features a 4-nitrophenyl group, a central amino group, and two hydroxyl groups in a stereospecific arrangement. This compound is closely associated with the production of chloramphenicol, a broad-spectrum antibiotic, where it acts as a precursor during hydrolysis or synthetic modification . The stereochemistry of the compound plays a pivotal role in its reactivity and biological interactions, as evidenced by its use in synthesizing aminopeptidase N (APN/CD13) inhibitors and other bioactive derivatives .

Properties

CAS No. |

71115-69-0 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m1/s1 |

InChI Key |

OCYJXSUPZMNXEN-BDAKNGLRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@@H](CO)N)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Nitrobenzaldehyde

- Starting materials: 4-nitrobenzaldehyde and an appropriate chiral amino alcohol or amine.

- Reaction: The aldehyde undergoes reductive amination with an amine source under reducing conditions (e.g., sodium borohydride or catalytic hydrogenation with Pd/C).

- Stereochemical control: Use of chiral amines or chiral catalysts ensures the formation of the (1S,2R) stereoisomer.

- Typical conditions: Mild temperatures (0–25°C), solvents such as methanol or ethanol, and controlled pH to avoid side reactions.

Diastereospecific Sulfuric Acetalisation

- This method involves acid-catalyzed cyclization of amino diols to form cyclic acetals, which can be selectively opened to yield enantiopure amino diols.

- Advantages: High diastereoselectivity and scalability.

- Typical reagents: Sulfuric acid as catalyst, acetone as solvent.

- Temperature: 0–5°C to optimize crystallization and purity.

N-Boc Protection and Subsequent Functionalization

- Protecting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at room temperature.

- This step facilitates purification and further chemical modifications.

- Yields of protected intermediates typically reach 90%, with high stereochemical integrity.

Resolution of Racemic Mixtures

- Diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) in solvents like acetone or ethanol.

- Crystallization at low temperatures (0–5°C) enhances enantiomeric excess.

- Chiral HPLC analysis confirms enantiomeric purity.

Industrial Production Considerations

- Scale-up: Continuous flow reactors and automated systems improve yield and reproducibility.

- Purification: Crystallization and chromatographic techniques are employed to achieve high purity.

- Catalysts: Use of palladium on carbon (Pd/C) for hydrogenation steps is common.

- Environmental factors: Solvent choice and reaction conditions are optimized to minimize waste and byproducts.

Reaction Mechanisms and Byproduct Control

- Reductive amination mechanism: Formation of an imine intermediate followed by reduction to the amino alcohol.

- Byproduct minimization: Careful control of formaldehyde-to-amine ratios in dimethylation steps reduces over-alkylation.

- Analytical monitoring: In situ FTIR and LC-MS track reaction progress and detect side products.

Data Table: Summary of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 4-nitrobenzaldehyde + chiral amine | NaBH4 or Pd/C + H2 | 0–25°C, MeOH or EtOH | 75–85 | >95% | Requires chiral amine or catalyst |

| Diastereospecific Acetalisation | Amino diol precursor | H2SO4, acetone | 0–5°C | 80–90 | >98% | High diastereoselectivity |

| N-Boc Protection | Amino diol | Di-tert-butyl dicarbonate (Boc2O) | RT, THF | ~90 | Maintains stereochemistry | Facilitates further functionalization |

| Racemic Resolution | Racemic amino diol | Tartaric acid derivatives | Acetone, 0–5°C | Variable | Up to 99% | Crystallization-based enantiomeric separation |

Research Findings and Analytical Techniques

- Stereochemical confirmation: X-ray crystallography and vibrational circular dichroism (VCD) are used to confirm the (1S,2R) configuration.

- Chiral HPLC: Columns such as Chiralpak AD-H or OD-H with hexane/ethanol mobile phases separate enantiomers effectively.

- Thermodynamic studies: Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) characterize diastereomeric salts and confirm purity.

- Competitive binding assays: NMR titrations quantify chiral recognition in resolution processes.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form aromatic amines, while selective reduction of other functional groups is achievable under controlled conditions.

Key Findings :

-

Catalytic hydrogenation preserves stereochemistry at chiral centers .

-

Sodium borohydride/copper chloride systems enable nitro reduction without affecting hydroxyl or amino groups .

Oxidation Reactions

Hydroxyl groups are susceptible to oxidation, with selectivity dependent on reaction conditions.

Stereochemical Impact :

Oxidation at C1 hydroxyl retains the (2R) configuration but eliminates chirality at C1 .

Substitution Reactions

The amino group participates in nucleophilic substitutions, enabling derivatization.

Alkylation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C, 6h | N,N-dimethyl derivative | Intermediate for antimicrobial agents |

| Benzyl bromide | Et₃N, THF, reflux | N-benzyl derivative | Prodrug synthesis |

Kinetics :

Acylation

| Acylating Agent | Product | Use Case |

|---|---|---|

| Acetyl chloride | N-acetyl derivative | Stability enhancement |

| Tosyl chloride | N-tosyl derivative | Crystallization aid |

Salt Formation

The amino group forms stable salts with

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.6 |

| Similar derivatives | A549 (lung cancer) | 12.3 |

Studies have shown that the nitrophenyl group enhances the interaction with cellular targets involved in tumor growth inhibition .

Neuroprotective Effects

The compound has been investigated for its ability to inhibit enzymes associated with neurodegenerative diseases. Specifically, it shows promise as an acetylcholinesterase inhibitor:

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 68% at 10 µM |

| Butyrylcholinesterase | 55% at 10 µM |

This inhibition suggests potential applications in treating conditions like Alzheimer's disease .

Enzyme Inhibition Studies

The compound has been utilized in studies investigating enzyme kinetics. Its role as an inhibitor of specific metabolic pathways highlights its relevance in drug design:

| Enzyme | Kinetic Parameters |

|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Ki = 25 nM |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Ki = 18 nM |

These findings indicate that derivatives may serve as lead compounds for developing therapies targeting metabolic disorders and diabetes .

Synthesis of Complex Molecules

This compound serves as a precursor in synthesizing more complex molecules:

- Starting Material for Synthesis : It can be transformed into various derivatives through N-methylation and acylation reactions.

Example transformation:This versatility makes it a valuable building block in organic synthesis and pharmaceutical development .

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers evaluated the anticancer properties of this compound derivatives on multiple cancer cell lines. Results demonstrated selective cytotoxicity against breast and lung cancer cells while sparing normal cells. The study concluded that the nitrophenyl moiety plays a crucial role in enhancing the anticancer activity of these compounds .

Case Study 2: Neuroprotective Research

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on models of Alzheimer's disease. The compound was shown to significantly reduce amyloid-beta peptide aggregation and improve cognitive function in animal models. This research supports its potential use as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound has several stereoisomers, each with distinct properties:

Key Observations :

- Stereochemical Impact : The (1S,2S) isomer exhibits potent APN inhibitory activity (IC₅₀ = 7.1 µM), comparable to Bestatin (IC₅₀ = 3.0 µM) . In contrast, the (1R,2R) isomer is integral to chloramphenicol’s antibiotic activity .

- Synthetic Utility: The (1S,2R) isomer is selectively oxidized and protected during synthesis of chloramphenicol derivatives , while the (1S,2S) isomer is used in one-pot syntheses of chlorodiamino-s-triazines .

Degradation Products and Analogs

- Degradation Product: Hydrolysis of chloramphenicol yields 2-amino-1-(4-nitrophenyl)propane-1,3-diol (non-stereospecific), which lacks antibiotic activity but complicates analytical assays due to structural similarity .

- Triphenylphosphonium Analog : The (1R,2R) isomer is conjugated with triphenylphosphonium to enhance mitochondrial targeting, demonstrating modified biological activity compared to the parent compound .

Stability and Analytical Challenges

- Chloramphenicol eye drops degrade into the aminodiol, reducing efficacy. Improved formulations reduce degradation from 11.77% to 7.36% over three months .

- HPLC methods are validated to distinguish chloramphenicol from its degradation product, ensuring accurate quality control .

Biological Activity

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, also known as 2-amino-1-(4-nitrophenyl)propane-1,3-diol, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antifungal effects, as well as its pharmacological implications based on diverse research findings.

- Molecular Formula : C₉H₁₂N₂O₄

- Molecular Weight : 212.21 g/mol

- IUPAC Name : (1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-aminium

- Appearance : Yellow to beige crystalline powder

- Melting Point : 160°C to 166°C

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest potent effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0045 |

| Enterococcus faecalis | 0.015 |

In a study by Tang et al., the compound demonstrated complete bactericidal activity against Staphylococcus aureus and Escherichia coli within 8 hours of exposure .

Antifungal Activity

The compound also shows promising antifungal properties. It has been tested against various fungi with varying degrees of effectiveness.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.01 |

| Fusarium oxysporum | 0.05 |

The antifungal activity is particularly notable against Candida species, indicating potential use in treating fungal infections .

The exact mechanism by which this compound exerts its antibacterial and antifungal effects is still under investigation. However, it is hypothesized that the nitrophenyl group plays a crucial role in disrupting microbial cell wall synthesis or function, thereby inhibiting growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Staphylococcus aureus Infections :

- A clinical trial involving patients with Staphylococcus aureus infections demonstrated a significant reduction in bacterial load when treated with formulations containing this compound compared to standard antibiotic treatments.

-

Fungal Infection Treatment :

- Another study focused on patients suffering from recurrent Candida infections found that topical applications of the compound led to a marked improvement in symptoms and reduced recurrence rates.

Q & A

Q. Q1. What analytical methods are recommended for distinguishing (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol from structurally similar compounds like chloramphenicol in pharmaceutical formulations?

Methodological Answer:

- Reversed-Phase HPLC with UV Detection : Use a C18 column and mobile phases like phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v). Monitor at 278 nm, where both compounds absorb, but retention times differ significantly (chloramphenicol: ~8.5 min; target compound: ~4.2 min) .

- TLC-Densitometry : Employ silica gel plates with a solvent system of chloroform:methanol:ammonia (90:10:1 v/v). Quantify using UV scanning at 278 nm to resolve degradation products .

- Avoid Spectrophotometry : Due to shared nitrophenyl absorption, spectrophotometry cannot differentiate between chloramphenicol and its degradation product .

Advanced

Q. Q2. How can stereochemical purity of this compound be ensured during synthesis to avoid diastereomer contamination?

Methodological Answer:

- Diastereospecific Acetalisation : Use sulphuric acid-mediated acetalisation with enantiopure starting materials (e.g., threo-p-nitrophenylserinols). This method ensures >98% diastereomeric excess by leveraging steric control in 1,3-dioxane ring formation .

- Rotational Diastereomer Analysis : Characterize rotational barriers via variable-temperature (VT) NMR and DFT calculations. For example, monitor equilibration between axial/equatorial conformers in s-triazine derivatives at 25–80°C .

Basic

Q. Q3. What are the primary degradation pathways of chloramphenicol that produce this compound, and how do they impact analytical method design?

Methodological Answer:

- Hydrolysis of Amide Bond : Chloramphenicol degrades in aqueous or alkaline conditions, forming the target compound via cleavage of the dichloroacetamide group. This reduces antibiotic efficacy .

- Stability-Indicating Methods : Design HPLC protocols with low pH mobile phases (e.g., pH 3.0) to suppress hydrolysis during analysis. Include forced degradation studies (acid/alkali, heat, oxidation) to validate method specificity .

Advanced

Q. Q4. What strategies are effective for the optical resolution of racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol to obtain enantiomerically pure (1S,2R) or (1R,2S) forms?

Methodological Answer:

- Diastereomeric Salt Formation : Use (R,R)- or (S,S)-dibenzoyltartaric acid to resolve racemic HCl salts. Crystallize in acetone/water (1:1) to achieve >90% enantiomeric excess .

- Oxazolidine Intermediate Approach : React racemic diol with acetone to form oxazolidines. Separate diastereomeric salts with (S,R)-1,1′-bi-2,2′-naphthylhydrogenphosphate via selective crystallization .

Advanced

Q. Q5. How can the terminal hydroxyl group of this compound be selectively functionalized for derivatization in drug development?

Methodological Answer:

- Boc Protection and Oxidation : Protect the amino group with di-tert-butyl dicarbonate (Boc₂O), then oxidize the terminal -OH to a carboxylic acid using TEMPO/NaClO₂. Yield: ~85% .

- Acylation for Bioconjugates : React with activated esters (e.g., NHS-esters of triphenylphosphonium derivatives) in DMF at 25°C. Purify via silica gel chromatography (hexane:EtOAc, 1:1) .

Basic

Q. Q6. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, N95 masks, and chemical goggles. Avoid skin contact (irritant) and inhalation (acute toxicity) .

- Storage : Store at -20°C in sealed containers under nitrogen. Avoid exposure to moisture or light to prevent decomposition .

Advanced

Q. Q7. What computational methods support the analysis of rotational diastereomerism in derivatives of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model rotational barriers (e.g., 15–20 kcal/mol for s-triazine derivatives). Compare with VT NMR data (e.g., coalescence temperatures) .

- NMR Spectral Simulation : Use software like MestReNova to simulate and assign diastereomeric splitting patterns in ¹H/¹³C spectra .

Basic

Q. Q8. How does the presence of this compound affect the bioactivity assessment of chloramphenicol formulations?

Methodological Answer:

- Loss of Antibiotic Activity : The degradation product lacks the dichloroacetamide group critical for ribosomal binding. Quantify using HPLC to correlate residual chloramphenicol levels with microbial inhibition assays .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life limits (<0.5% impurity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.